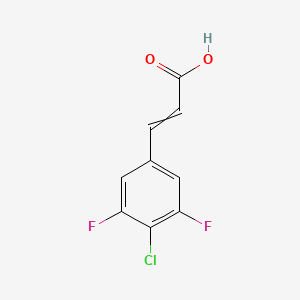

3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid

Beschreibung

3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid is a fluorinated aromatic compound featuring a propenoic acid backbone conjugated to a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3- and 5-positions. The α,β-unsaturated carboxylic acid group (prop-2-enoic acid) introduces significant acidity and reactivity, while the halogenated aromatic system influences electronic and steric properties.

Eigenschaften

IUPAC Name |

3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQMRFBOVAOGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlor-3,5-difluorphenyl)prop-2-ensäure kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, ein weit verbreitetes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion beinhaltet typischerweise die Kupplung eines Boronsäurederivats mit einer halogenierten aromatischen Verbindung in Gegenwart eines Palladiumkatalysators .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 3-(4-Chlor-3,5-difluorphenyl)prop-2-ensäure die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

3-(4-Chlor-3,5-difluorphenyl)prop-2-ensäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung verwendet werden, da sie strukturelle Ähnlichkeiten zu biologisch aktiven Molekülen aufweist.

Medizin: Forschungen zu möglichen therapeutischen Anwendungen, wie z. B. entzündungshemmenden und krebshemmenden Eigenschaften, sind im Gange.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlor-3,5-difluorphenyl)prop-2-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlor- und Fluorsubstituenten am Phenylring können die Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen und ihre Aktivität beeinflussen. Die Verbindung kann als Inhibitor oder Modulator dieser Zielstrukturen wirken und verschiedene biochemische Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound’s structural analogs (Table 1) differ in halogenation patterns, substituent positions, and backbone saturation. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituents (Phenyl Ring) | Backbone Type | Similarity Score | CAS Number |

|---|---|---|---|---|

| 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid | 4-Cl, 3-F, 5-F | α,β-unsaturated acid | N/A | Not provided |

| 3-(3,5-Difluorophenyl)propionic acid | 3-F, 5-F | Saturated acid | 0.70 | 376608-71-8 |

| 3-(3-Fluorophenyl)propionic acid | 3-F | Saturated acid | 0.68 | Not provided |

| 2-(2,3,4-Trifluorophenyl)acetic acid | 2-F, 3-F, 4-F | Saturated acid | 0.71 | 84315-24-2 |

| 3,4,5-Trifluorophenylacetic acid | 3-F, 4-F, 5-F | Saturated acid | 0.73 | 243666-12-8 |

- Halogenation Differences: The target compound uniquely combines Cl and F substituents.

- Backbone Saturation: The α,β-unsaturated system in the target compound enhances acidity (pKa ~1–2 for propenoic acids vs. ~4–5 for propionic acids) and enables conjugation-driven reactivity (e.g., Michael addition). Saturated analogs like 3-(3,5-difluorophenyl)propionic acid lack this feature, reducing their chemical versatility .

Physicochemical Properties

- Acidity: The propenoic acid group’s conjugation stabilizes the deprotonated form, making the target compound significantly more acidic than saturated analogs. This property is critical for solubility and ionic interactions in biological systems.

- Hydrogen Bonding and Crystal Packing: While direct data on the target compound’s crystal structure is unavailable, highlights that hydrogen-bonding patterns in aromatic carboxylic acids are influenced by substituent electronic effects.

Biologische Aktivität

3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a unique structure characterized by a prop-2-enoic acid moiety linked to a chlorinated and difluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 218.58 g/mol. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid exhibits cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in tumor cells by modulating critical signaling pathways involved in cancer progression.

Table 1: Cytotoxicity of 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic Acid on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 20 | Modulation of apoptotic pathways |

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties , which may be attributed to its ability to inhibit enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

In a study focusing on the inhibition of cyclooxygenase (COX) enzymes, 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid demonstrated significant inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis. This finding supports the compound's potential use in managing conditions associated with chronic inflammation, such as arthritis.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering pharmacokinetics and enhancing therapeutic efficacy.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Protein Interaction : Studies have shown that it can disrupt protein-protein interactions critical for cancer cell survival and proliferation.

Applications in Pharmaceuticals and Agrochemicals

Due to its significant biological activity, 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid is being explored for diverse applications:

- Pharmaceuticals : Development as an anticancer agent or anti-inflammatory drug.

- Agrochemicals : Potential use as a herbicide or pesticide due to its ability to inhibit plant growth regulators.

Comparative Analysis with Similar Compounds

The unique combination of chlorine and fluorine substituents in 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid enhances its biological activity compared to structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| 4-Chloro-cinnamic acid | 50 | Lacks fluorine substituents |

| 2-Chloro-3,6-difluorocinnamic acid | 35 | Different substitution pattern |

| 3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid | 40 | Similar structure but different halogen positions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.